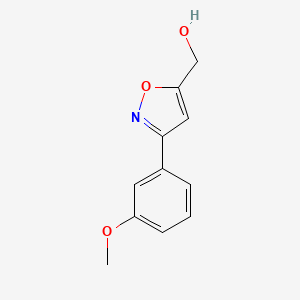

(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFUUEZYEKGLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670248 | |

| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-10-9 | |

| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol

This guide provides a comprehensive overview of the synthetic pathways for obtaining (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for its preparation.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substituent pattern of this compound makes it a key intermediate for the synthesis of more complex molecules. This guide will focus on the most practical and efficient synthetic routes, emphasizing the underlying chemical logic and providing detailed experimental protocols.

Recommended Synthetic Pathway: 1,3-Dipolar Cycloaddition

The most direct and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This pathway involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a cycloaddition with an appropriate dipolarophile. For the synthesis of this compound, the key steps are the formation of 3-methoxybenzaldehyde oxime followed by its reaction with propargyl alcohol.

Caption: Overall synthetic scheme via 1,3-dipolar cycloaddition.

Part 1: Synthesis of 3-Methoxybenzaldehyde Oxime

The initial step involves the condensation of 3-methoxybenzaldehyde with hydroxylamine. This is a standard reaction for the formation of oximes from aldehydes and ketones.[1]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. Subsequent dehydration, often facilitated by a mild base, yields the oxime. The use of a base, such as sodium carbonate or sodium hydroxide, is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction to completion.[2]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) in ethanol.

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate (1.2 eq) or aqueous sodium hydroxide.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated to remove the ethanol. Water is then added, and the crude product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 3-methoxybenzaldehyde oxime can be purified by recrystallization.

| Reagent | Molar Eq. | Purpose |

| 3-Methoxybenzaldehyde | 1.0 | Starting material |

| Hydroxylamine Hydrochloride | 1.1 | Source of hydroxylamine |

| Sodium Carbonate/Hydroxide | 1.2 | Base to neutralize HCl |

| Ethanol | - | Solvent |

Part 2: 1,3-Dipolar Cycloaddition to Yield this compound

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition.[3][4] The 3-methoxybenzaldehyde oxime is converted in situ to the corresponding nitrile oxide. This highly reactive intermediate is immediately trapped by propargyl alcohol to form the desired isoxazole ring.

Mechanism Insight: The oxime is first converted to a hydroximoyl halide (e.g., a chloride) by an oxidizing agent like sodium hypochlorite. Subsequent elimination of HCl, promoted by a base, generates the nitrile oxide. The nitrile oxide then undergoes a concerted [3+2] cycloaddition with the triple bond of propargyl alcohol. This reaction is generally regioselective, leading to the formation of the 3,5-disubstituted isoxazole.

Caption: Mechanism of the 1,3-dipolar cycloaddition step.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as dichloromethane or ethyl acetate, dissolve 3-methoxybenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq).

-

In situ Nitrile Oxide Generation: To this solution, slowly add an aqueous solution of sodium hypochlorite (bleach, typically 5-10%) at a controlled temperature (e.g., 0-5 °C) with vigorous stirring. The addition of a phase-transfer catalyst may be beneficial.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| 3-Methoxybenzaldehyde Oxime | 1.0 | Nitrile oxide precursor |

| Propargyl Alcohol | 1.2 | Dipolarophile |

| Sodium Hypochlorite | Excess | Oxidizing agent |

| Dichloromethane/Ethyl Acetate | - | Solvent |

Alternative Synthetic Pathway: Reduction of an Isoxazole Precursor

An alternative route to this compound involves the synthesis of a more stable isoxazole precursor, such as 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde or 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid, followed by a reduction step.

Caption: Alternative synthetic routes via reduction.

Reduction of 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde

If 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde is available or synthesized, its reduction to the corresponding alcohol is a straightforward process.

Experimental Protocol:

-

Dissolution: Dissolve 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.1 eq) portion-wise.

-

Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of water or dilute acid.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude alcohol can be purified by column chromatography or recrystallization.

Reduction of 3-(3-Methoxyphenyl)isoxazole-5-carboxylic Acid

The carboxylic acid can be reduced to the primary alcohol, typically after conversion to a more reactive derivative like an ester.

Experimental Protocol:

-

Esterification: Convert the 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification with the corresponding alcohol and a catalytic amount of strong acid).

-

Reduction: The resulting ester can then be reduced to the alcohol using a reducing agent such as sodium borohydride. For ester reductions with NaBH4, the reaction may require elevated temperatures or the use of a co-reagent to enhance reactivity.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the reduction of the aldehyde.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The 1,3-dipolar cycloaddition of 3-methoxybenzaldehyde oxime with propargyl alcohol represents the most direct and convergent approach. Alternatively, the reduction of a corresponding isoxazole-5-carbaldehyde or carboxylic acid derivative provides a reliable, albeit potentially longer, synthetic route. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the field of organic and medicinal chemistry to successfully prepare this versatile isoxazole building block.

References

-

Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

HKUST Research Portal. (n.d.). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

American Chemical Society - ACS Figshare. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

-

Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

-

Pina Jr., S. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. Retrieved from [Link]

-

Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

-

PubMed. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]

-

ScienceDirect. (n.d.). Intramolecular nitrile oxide cycloaddition reaction of oximes with sodium hypochlorite. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved from [Link]

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiment for oximation of benzaldehyde with NH2OH·HCl/nano Fe3O4 system under different reaction conditions. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Some New 3-Aryl-5-(M-Phenoxyphenyl)-Isoxazoles. Retrieved from [Link]

-

PubMed Central. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

ResearchGate. (2014). Reduction of Aromatic Nitro Compounds to Azoxy Compounds with Sodium Borohydride. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

Sources

- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 2. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound, (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol. Designed for professionals in research and drug development, this document synthesizes theoretical predictions with established analytical methodologies, offering a robust framework for the characterization and utilization of this molecule.

Introduction and Molecular Overview

This compound, a disubstituted isoxazole, presents a chemical scaffold of significant interest in medicinal chemistry and materials science. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif known to impart a range of biological activities. The strategic placement of a 3-methoxyphenyl group and a hydroxymethyl substituent at the 3- and 5-positions, respectively, dictates its unique electronic and steric properties, influencing its reactivity, solubility, and potential as a synthetic building block.

This guide will systematically explore the key physicochemical parameters of this compound, providing both predicted data and detailed, field-proven experimental protocols for their empirical validation. Understanding these properties is a critical first step in any research and development pipeline, underpinning everything from reaction optimization and formulation to ADME (absorption, distribution, metabolism, and excretion) profiling.

Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility.

| Identifier | Value | Source |

| CAS Number | 954240-10-9 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Synonyms | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol, 5-Isoxazolemethanol, 3-(3-methoxyphenyl)- | [1] |

| SMILES | OCc1cc(c2cccc(OC)c2)no1 | |

| InChI Key | Information not available |

Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale and Context |

| Melting Point (°C) | Estimated: ~97-98 | This is the experimental melting point of the isomeric compound, (3-(4-methoxyphenyl)isoxazol-5-yl)methanol. While the positional change of the methoxy group from para to meta will influence crystal packing and thus the melting point, this value serves as a reasonable starting point for experimental determination. |

| Boiling Point (°C) | 387.9 ± 32.0 (Predicted) | This computationally predicted value suggests low volatility, which is typical for a molecule of this size and polarity. Experimental determination would likely require vacuum distillation to prevent decomposition. |

| Density (g/cm³) | 1.217 ± 0.06 (Predicted) | The predicted density is consistent with a solid organic compound containing heteroatoms. |

| pKa | 13.31 ± 0.10 (Predicted) | This predicted pKa value pertains to the hydroxyl proton, indicating it is a very weak acid, similar to other primary alcohols. The isoxazole ring nitrogen is weakly basic, and its pKa is expected to be very low. |

| LogP (Octanol/Water Partition Coefficient) | Not available | A positive LogP value is anticipated, indicating a preference for lipophilic environments over aqueous ones. This is a crucial parameter for predicting membrane permeability and bioavailability. |

| Solubility | Insoluble in water; Soluble in polar organic solvents | Based on the "like dissolves like" principle, the presence of the aromatic rings and the isoxazole core suggests poor aqueous solubility. The hydroxyl and methoxy groups will impart some polarity, likely rendering it soluble in alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and other polar aprotic solvents (DMSO, DMF). |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. This protocol employs the capillary method, a standard and reliable technique.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 15-20°C below the expected melting point (based on the estimate from the para-isomer, start heating rapidly to ~80°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first liquid droplet appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample.

-

-

Trustworthiness: For authoritative results, perform the measurement in triplicate and report the average melting range. Calibration of the melting point apparatus with certified standards (e.g., benzoic acid, caffeine) is crucial for accuracy.

Solubility Profiling

Causality: Understanding a compound's solubility in a range of solvents is critical for designing reaction conditions, purification strategies (crystallization, chromatography), and formulations for biological assays. This protocol provides a systematic approach to solubility determination.

Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities, including:

-

Water (highly polar, protic)

-

Methanol (polar, protic)

-

Dichloromethane (DCM) (moderately polar, aprotic)

-

Ethyl Acetate (moderately polar, aprotic)

-

Hexanes (nonpolar, aprotic)

-

Dimethyl Sulfoxide (DMSO) (highly polar, aprotic)

-

-

Qualitative Determination:

-

To a series of labeled small test tubes, add approximately 10 mg of this compound.

-

To each tube, add 1 mL of a different solvent from the panel.

-

Vortex or agitate each tube vigorously for 1-2 minutes at ambient temperature.

-

Visually inspect for the complete dissolution of the solid. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Determination (Optional but Recommended):

-

For solvents in which the compound is sparingly soluble, a more quantitative assessment can be made.

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature until equilibrium is reached (typically several hours).

-

Filter the solution to remove undissolved solid.

-

Analyze a known volume of the filtrate by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC with a calibration curve) to determine the concentration of the dissolved compound.

-

pKa Determination (UV-Metric Titration)

Causality: The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. For this compound, the primary interest is the acidity of the hydroxyl group. UV-metric titration is a sensitive method that relies on the change in the compound's UV-Vis spectrum as its ionization state changes with pH.

Protocol:

-

Instrumentation: A UV-Vis spectrophotometer and a calibrated pH meter are required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.

-

Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to pH 12).

-

-

Measurement:

-

Add a small, constant volume of the stock solution to each buffered solution.

-

Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

-

Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

-

Data Analysis:

-

The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. This can be determined by finding the maximum of the first derivative of the titration curve.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (methoxyphenyl ring): Four protons expected in the aromatic region (~6.8-7.5 ppm). The meta-substitution pattern will lead to a complex multiplet.

-

Isoxazole Proton: One singlet for the proton at the 4-position of the isoxazole ring (~6.5 ppm).

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the two methylene protons (~4.8 ppm).

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent (~2-4 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons (~3.8 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons: Six signals for the methoxyphenyl ring carbons (~110-160 ppm).

-

Isoxazole Carbons: Two signals for the sp² carbons of the isoxazole ring (~100-170 ppm).

-

Methylene Carbon (-CH₂OH): One signal for the methylene carbon (~55-65 ppm).

-

Methoxy Carbon (-OCH₃): One signal for the methoxy carbon (~55 ppm).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of their bonds.

Expected Key IR Absorption Bands (cm⁻¹):

-

O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N Stretch (aromatic and isoxazole rings): Multiple sharp bands in the 1450-1650 cm⁻¹ region.

-

C-O Stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect fragmentation pathways involving the loss of the hydroxymethyl group (-CH₂OH, loss of 31 Da), the methoxy group (-OCH₃, loss of 31 Da), and cleavage of the isoxazole ring.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, blending predicted data with robust, actionable experimental protocols. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies and comparative data presented herein offer a solid foundation for researchers to conduct their own comprehensive characterization. A thorough understanding and empirical validation of these properties are essential for unlocking the full potential of this promising heterocyclic compound in drug discovery and materials science applications.

References

- BLDpharm. (n.d.). 954240-10-9|this compound.

- ChemicalBook. (n.d.). [3-(3-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 954240-10-9.

- PubChem. (n.d.). (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol.

- Chemical Review and Letters. (n.d.). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Retrieved from Chemical Review and Letters website.

- The Royal Society of Chemistry. (n.d.). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from The Royal Society of Chemistry website.

- MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(3), M1488.

- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

- CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.

- Sigma-Aldrich. (n.d.). (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol AldrichCPR.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Sigma-Aldrich. (n.d.). [3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol.

- SpectraBase. (n.d.). (3-Methoxyphenyl) methanol, N-propyl - Optional[13C NMR] - Chemical Shifts.

- BLDpharm. (n.d.). 844683-32-5|(3-Methoxyphenyl)(m-tolyl)methanol.

- ChemicalBook. (n.d.). [3-(3-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 954240-10-9.

- Sigma-Aldrich. (n.d.). [5-(3-methoxyphenyl)isoxazol-3-yl]methanol.

- ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 15(5), 1-30.

Sources

A Deep Dive into the Spectroscopic Signature of (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol: A Technical Guide

Introduction: The Structural Imperative of Spectroscopic Analysis

In the landscape of contemporary drug discovery and materials science, the isoxazole scaffold stands out as a privileged heterocyclic motif, underpinning a wide array of biologically active compounds and functional materials.[1][2] The precise substitution pattern on the isoxazole ring is paramount to its function, dictating its interaction with biological targets and its physicochemical properties. The compound at the heart of this guide, (3-(3-Methoxyphenyl)isoxazol-5-yl)methanol, is a prime example of this chemical intricacy. Its structure, featuring a methoxy-substituted aromatic ring at the 3-position and a hydroxymethyl group at the 5-position, presents a unique spectroscopic fingerprint.

This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound. Moving beyond a mere cataloging of data, we will delve into the causal relationships between the molecular architecture and its spectral output across Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For researchers, scientists, and drug development professionals, a mastery of this analytical workflow is not just procedural—it is fundamental to validating molecular identity, confirming purity, and ultimately, ensuring the integrity of their scientific endeavors.

Molecular Architecture and its Spectroscopic Implications

The structural features of this compound are the primary determinants of its spectroscopic behavior. The molecule can be deconstructed into three key components: the 3-methoxyphenyl group, the isoxazole core, and the 5-methanol substituent. Each of these fragments will contribute distinct and predictable signals in the various spectroscopic techniques employed.

Figure 1. Structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and spatial relationships.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed in Table 1. The rationale behind these assignments is crucial for a comprehensive understanding.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| -OH | ~5.5 (broad) | Singlet | - | The hydroxyl proton is exchangeable and its chemical shift is concentration and temperature-dependent. It typically appears as a broad singlet. |

| Ar-H (Phenyl) | 7.0 - 7.8 | Multiplet | The four aromatic protons on the methoxyphenyl ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their substitution pattern. Protons ortho and para to the methoxy group will be more shielded (upfield), while the proton meta will be less shielded (downfield). | |

| Isoxazole-H | ~6.5 | Singlet | - | The proton at the C4 position of the isoxazole ring is in a unique electronic environment and is expected to appear as a sharp singlet.[3] |

| -CH₂- | ~4.8 | Singlet | - | The two protons of the methylene group adjacent to the isoxazole ring and the hydroxyl group are chemically equivalent and are expected to appear as a singlet. |

| -OCH₃ | ~3.8 | Singlet | - | The three protons of the methoxy group are equivalent and will appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring. |

Table 1. Predicted ¹H NMR data for this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom. A longer acquisition time is typically necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent's carbon signals (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The anticipated ¹³C NMR chemical shifts are summarized in Table 2.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Isoxazole C5 | ~170 | The C5 carbon of the isoxazole ring, attached to the methanol group, is significantly deshielded. |

| Isoxazole C3 | ~162 | The C3 carbon, bonded to the aromatic ring, is also deshielded. |

| Aromatic C (ipso, attached to Isoxazole) | ~129 | The ipso-carbon of the phenyl ring is typically found in this region. |

| Aromatic C (ipso, attached to -OCH₃) | ~160 | The carbon bearing the methoxy group is deshielded due to the oxygen's electronegativity. |

| Aromatic CH | 110 - 130 | The other aromatic carbons will appear in this range, with those ortho and para to the methoxy group being more shielded. |

| Isoxazole C4 | ~98 | The C4 carbon of the isoxazole ring is relatively shielded. |

| -CH₂- | ~55 | The methylene carbon is in a typical range for a carbon attached to an oxygen atom. |

| -OCH₃ | ~55 | The methoxy carbon signal is also expected in this region. |

Table 2. Predicted ¹³C NMR data for this compound.

FT-IR Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectrum and Interpretation

Key vibrational frequencies are outlined in Table 3.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H stretch | 3200-3600 | Broad, Strong | Characteristic of the hydroxyl group, often broadened due to hydrogen bonding.[1] |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Typical for C-H bonds on an aromatic ring. |

| C-H stretch (Aliphatic) | 2850-3000 | Medium | Corresponds to the C-H bonds of the methylene and methoxy groups. |

| C=N stretch (Isoxazole) | 1600-1650 | Medium | A characteristic stretching vibration of the isoxazole ring.[4] |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong | Multiple bands are expected in this region from the phenyl ring. |

| C-O stretch | 1000-1300 | Strong | Bands corresponding to the C-O stretching of the alcohol and the ether linkage. |

Table 3. Predicted FT-IR data for this compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer is commonly used for this type of molecule.

-

Data Acquisition: The sample is introduced into the ion source, where it is ionized. The ions are then separated based on their mass-to-charge ratio (m/z).

-

Data Processing: The resulting mass spectrum plots ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion Peak [M+H]⁺: The expected exact mass of this compound (C₁₁H₁₁NO₃) is 205.0739 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 206.0817.

-

Key Fragmentation Pathways:

-

Loss of the hydroxymethyl group (-CH₂OH) leading to a fragment at m/z ~175.

-

Cleavage of the isoxazole ring can lead to various smaller fragments.

-

Loss of the methoxy group (-OCH₃) from the phenyl ring.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating picture of the molecule.

Figure 2. An integrated workflow for spectroscopic analysis.

Conclusion: A Coherent Spectroscopic Narrative

The spectroscopic analysis of this compound is a multi-faceted process that requires a strong foundational understanding of the principles governing each technique. By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a detailed and unambiguous structural elucidation is achievable. The predicted spectra and interpretations provided in this guide serve as a robust framework for researchers working with this compound and its analogs. Ultimately, this rigorous analytical approach ensures the scientific integrity of research and development efforts that rely on the precise chemical identity of such intricate molecules.

References

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available at: [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

-

Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]-4-Derivati-Mohammed-Al-Jaf/6119f4a64f3d2f9d54e56b825944116634c44f3b)

-

(3-Methoxyphenyl)(phenyl)methanol Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

Sources

The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable capacity to interact with a multitude of biological targets and yield potent therapeutic agents. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this principle.[1][2][3] From its initial discovery to its current prevalence in a wide array of FDA-approved drugs, the isoxazole moiety has proven to be a versatile and indispensable tool in the drug developer's arsenal.[4][5] This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of isoxazole-containing compounds. We will delve into the causality behind their synthesis, explore their diverse mechanisms of action, and present the experimental workflows that validate their therapeutic potential, thereby offering both foundational knowledge and field-proven insights for professionals in drug discovery.

The Isoxazole Core: Physicochemical Properties and Strategic Value

The significance of the isoxazole ring in medicinal chemistry is rooted in its distinct electronic and structural characteristics.[3][6] As an aromatic heterocycle, it possesses a stable, planar structure. The presence of electronegative nitrogen and oxygen atoms creates a unique dipole moment and allows the ring to act as both a hydrogen bond acceptor and, depending on its substituents, a weak hydrogen bond donor.[7] This electronic profile facilitates a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[5]

Furthermore, the isoxazole ring is a valuable bioisostere, capable of replacing other functional groups, such as esters or amides, to improve pharmacokinetic properties like metabolic stability and cell permeability.[8] Its compact, five-membered structure can also introduce specific angles and rigidity into a molecule, promoting optimal interaction with a target's binding site.[7] These properties collectively make the isoxazole scaffold a highly "tunable" component in drug design, allowing medicinal chemists to finely modulate a compound's potency, selectivity, and overall druglikeness.[3][7]

Synthesis of the Isoxazole Ring: A Methodological Deep Dive

The construction of the isoxazole core is a well-established field in organic synthesis, with several reliable methods at the chemist's disposal. The choice of synthetic route is often dictated by the desired substitution pattern and the complexity of the starting materials.

The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition

The most prevalent and versatile method for synthesizing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[9][10] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne.[11] The power of this methodology lies in its high efficiency and regioselectivity, allowing for the controlled synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[12][13]

Nitrile oxides are unstable intermediates and are almost always generated in situ. A common and reliable method for their generation is the dehydration of aldoximes using mild oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[14]

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general, robust procedure for the synthesis of an isoxazole from an aldoxime and a terminal alkyne.

-

Reaction Setup: To a stirred solution of the desired terminal alkyne (1.0 equivalent) and the corresponding aldoxime (1.1 equivalents) in a biphasic solvent system such as dichloromethane (DCM) and water (1:1 ratio), add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 equivalents).

-

In Situ Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (commercial bleach, ~8% w/v, 1.5 equivalents) dropwise over 30 minutes. The causality here is critical: slow addition prevents the dimerization of the highly reactive nitrile oxide intermediate.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure isoxazole.

Other Synthetic Strategies

While [3+2] cycloaddition is dominant, other methods offer advantages for specific substitution patterns. For instance, the reaction of hydroxylamine with α,β-unsaturated ketones or 1,3-diketones can yield isoxazolines or isoxazoles, respectively, through a cyclocondensation mechanism.[6][15] Furthermore, transition metal-catalyzed reactions, such as gold-catalyzed cycloisomerization of α,β-acetylenic oximes, have emerged as powerful techniques for regioselective synthesis.[1][12]

The Isoxazole Pharmacophore in Action: Case Studies

The true significance of the isoxazole ring is best understood through its incorporation into successful therapeutic agents. The following case studies highlight the diverse biological targets and mechanisms of action of isoxazole-containing drugs.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Valdecoxib , a non-steroidal anti-inflammatory drug (NSAID), exemplifies the role of the isoxazole ring in achieving target selectivity.

-

Mechanism of Action: Valdecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation. By selectively binding to the active site of COX-2 over the constitutively expressed COX-1 isoform, Valdecoxib reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs. The sulfonamide group on the phenyl ring attached to the isoxazole fits into a specific hydrophilic side pocket present in COX-2 but not COX-1, a key interaction that confers its selectivity.

Caption: Mechanism of action for the COX-2 inhibitor Valdecoxib.

Protocol: Whole Blood Assay for COX-2 Selectivity

This ex vivo assay is a gold standard for determining the COX-2 selectivity of an inhibitor in a physiologically relevant environment.

-

Blood Collection: Draw fresh human venous blood into heparinized tubes.

-

COX-2 Induction: To one aliquot, add lipopolysaccharide (LPS, 10 µg/mL) to induce the expression of COX-2. Incubate for 24 hours at 37°C.

-

Inhibitor Treatment: Add the isoxazole test compound at various concentrations to the LPS-stimulated blood and to a separate aliquot of non-stimulated blood. Incubate for 30 minutes.

-

COX-1 Activity Measurement: Allow the non-LPS-stimulated blood to clot at 37°C for 1 hour to measure COX-1-dependent thromboxane B2 (TXB2) synthesis.

-

COX-2 Activity Measurement: To the LPS-stimulated blood, add a calcium ionophore (e.g., A23187) to stimulate prostaglandin E2 (PGE2) production.

-

Quantification: Centrifuge all samples to separate plasma/serum. Quantify TXB2 and PGE2 levels using validated ELISA kits. The IC50 values for the inhibition of each product are calculated to determine the COX-2/COX-1 selectivity ratio.

Antibacterial Activity: β-Lactamase Resistance

Several semi-synthetic penicillins, such as Cloxacillin and Dicloxacillin , feature a prominent isoxazole moiety.[16][17]

-

Mechanism of Action: Like other penicillins, these drugs inhibit bacterial cell wall synthesis by acylating and inactivating penicillin-binding proteins (PBPs). The critical role of the bulky, electron-withdrawing isoxazole group is to provide steric hindrance, which protects the adjacent β-lactam ring from being hydrolyzed by β-lactamase enzymes produced by resistant bacteria (e.g., Staphylococcus aureus). This structural feature allows the antibiotic to reach its PBP target intact.

Neurological Activity: Nicotinic Receptor Modulation

The isoxazole scaffold is also found in compounds targeting the central nervous system. For example, the experimental compound ABT-418 is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).

-

Mechanism of Action: ABT-418 selectively binds to and activates specific nAChR subtypes, particularly α4β2. This agonism opens the receptor's intrinsic ion channel, leading to an influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. This modulation of neuronal excitability is the basis for its potential cognitive-enhancing and neuroprotective effects. The isoxazole ring in ABT-418 acts as a bioisosteric replacement for the pyridine ring of nicotine, contributing to the compound's high binding affinity and subtype selectivity.[18][19]

Quantitative Data Summary

The versatility of the isoxazole scaffold is evident in the wide range of potencies observed for different compounds across various biological targets.

| Compound Class | Representative Drug / Compound | Target | Biological Activity | Potency (IC50 / EC50 / Ki) |

| Anti-inflammatory | Valdecoxib | COX-2 | Inhibition of Prostaglandin Synthesis | IC50 (COX-2): ~0.005 µM |

| Antibacterial | Cloxacillin | Penicillin-Binding Proteins (PBPs) | Inhibition of Bacterial Cell Wall Synthesis | MIC vs. S. aureus: 0.25-0.5 µg/mL |

| Antiviral | Pleconaril | Picornavirus Capsid Protein | Inhibition of Viral Uncoating | IC50 vs. Rhinovirus: ~0.05 µM |

| Anticonvulsant | Zonisamide | Voltage-gated Na⁺/Ca²⁺ channels | Modulation of Neuronal Excitability | IC50 (Na⁺ channels): ~25 µM |

| Antirheumatic | Leflunomide | Dihydroorotate Dehydrogenase | Inhibition of Pyrimidine Synthesis | IC50: ~600 nM |

| nAChR Agonist | ABT-418 | α4β2 Nicotinic Receptor | Neuronal Depolarization | Ki: ~3 nM |

Note: Potency values are approximate and can vary based on the specific assay conditions.

Future Perspectives and Conclusion

The discovery and development of isoxazole-containing compounds have already made a profound impact on medicine.[1][2] The journey, however, is far from over. Current research continues to explore the isoxazole scaffold in novel therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.[1][2][20] The development of multi-targeted therapies and the application of green chemistry principles to isoxazole synthesis are emerging trends that promise to further enhance the value of this remarkable heterocycle.[1][2]

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Pharmaceutical Negative Results. [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC - NIH. [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.). Bentham Science. [Link]

-

Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Organic Letters. [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]

-

Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. (n.d.). PMC - NIH. [Link]

-

Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (n.d.). PubMed. [Link]

-

Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. (2019). ACS Publications. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

-

Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. (2025). Journal of Medicinal Chemistry. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

-

Isoxazole containing drugs. (n.d.). ResearchGate. [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). PMC - NIH. [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PMC - PubMed Central. [Link]

-

Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. (n.d.). PubMed. [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]

-

Isoxazoline. (n.d.). Wikipedia. [Link]

-

Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (n.d.). PubMed. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

-

FDA approved drugs with oxazole nucleus. (n.d.). ResearchGate. [Link]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC. [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. mdpi.com [mdpi.com]

- 8. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. nanobioletters.com [nanobioletters.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. ijcrt.org [ijcrt.org]

- 18. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Isoxazole Derivatives

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic and structural properties make it a "privileged scaffold," meaning it can serve as a versatile framework for designing ligands that interact with a wide range of biological targets.[4] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][4][5][6][7][8] This inherent versatility is precisely why the synthesis and screening of novel isoxazole derivatives remain a highly promising avenue in the quest for new therapeutic agents.[3][8]

This guide provides a comprehensive, technically-grounded framework for designing and executing a biological activity screening cascade for novel isoxazole derivatives. Moving beyond a simple list of protocols, we will delve into the strategic thinking and causal logic that underpins a successful screening campaign—from initial hit identification to data-driven lead optimization.

Section 1: Foundational Strategy - Designing a Purpose-Built Screening Cascade

A successful screening campaign is not a random collection of assays; it is a meticulously planned, tiered strategy known as a screening cascade.[9] The primary objective is to make rapid, informed decisions, efficiently filtering a library of new chemical entities (NCEs) to identify those with the most therapeutic potential while eliminating unsuitable candidates early to conserve resources.[9][10]

The design of your cascade is dictated by the central question: "What therapeutic problem are we trying to solve?" The answer will guide the selection of targets and assays. For isoxazole derivatives, their known propensity to act as anti-inflammatory and anticancer agents provides a logical starting point.[1][5][11]

A typical tiered approach involves:

-

Primary Screening: High-throughput, cost-effective assays to cast a wide net and identify initial "hits" with any biological activity.

-

Secondary Screening: More specific, target-oriented assays to confirm the activity of primary hits, determine potency (e.g., IC50), and rule out false positives.[10]

-

Tertiary Screening & Profiling: In-depth characterization of validated hits, including selectivity against related targets and early absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling.

dot graph TD; A[Start: Novel Isoxazole Library] --> B{Tier 1: Primary Screening}; B --> C[General Cytotoxicity Assay (e.g., MTT/MTS)]; B --> D[Broad Antimicrobial Screen (e.g., MIC Assay)]; C --> E{Hit Triage & Confirmation}; D --> E; E --> F{Tier 2: Secondary Screening}; F --> G[Dose-Response & Potency (IC50/EC50 Determination)]; F --> H[Target-Specific Enzymatic Assay (e.g., COX-2 Inhibition)]; G --> I{Hit Validation}; H --> I; I --> J{Tier 3: Advanced Profiling}; J --> K[Selectivity Profiling (e.g., COX-1 vs. COX-2)]; J --> L[In Vitro ADME/Tox Panel]; L --> M[Lead Candidate Selection]; K --> M;

end An effective tiered screening cascade for novel isoxazole derivatives.

Section 2: Primary Screening - The First Filter for Identifying Hits

The goal of primary screening is to quickly and broadly assess the biological activity of the entire library of novel isoxazole derivatives. These assays must be robust, reproducible, and amenable to a high-throughput format.

Foundational Assay: General Cytotoxicity and Viability

Before assessing for a specific therapeutic effect, it is crucial to determine a compound's general effect on cell viability. A highly cytotoxic compound may appear potent in a target-based assay simply by killing the cells. The MTT assay is a cost-effective and reliable first-line colorimetric assay for this purpose.[12][13] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]

-

Cell Plating: Seed human cancer cells (e.g., A549 - lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare stock solutions of the isoxazole derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to the desired final concentrations (e.g., a single high concentration of 50 µM for a primary screen). Replace the old medium with 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[15]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant cytotoxicity (e.g., >50% reduction in viability) are flagged as "hits" for further investigation.

Broad-Spectrum Antimicrobial Screening

Given the known antibacterial properties of many isoxazole-containing drugs (e.g., sulfamethoxazole, cloxacillin), a parallel primary screen for antimicrobial activity is a logical and valuable step.[7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each isoxazole derivative in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18] The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[19]

-

Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate.[18]

-

Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[17]

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Section 3: Secondary & Confirmatory Assays - From Hit to Validated Lead

Primary hits are promising but require rigorous validation. The goal of secondary screening is to confirm the activity, determine the potency, and begin to elucidate the mechanism of action.

Dose-Response Analysis and Potency Determination

For hits identified in the primary screens, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves testing the compound across a wider range of concentrations (typically 8-12 points) in the same assay where the hit was identified.

Target-Specific Assays: The Case of COX-2 Inhibition

Many anti-inflammatory isoxazole derivatives, such as Valdecoxib, function by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][5] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. A specific enzymatic assay is the perfect secondary screen for hits from a cytotoxicity screen that are being evaluated for anti-inflammatory potential.

dot graph G { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} Mechanism of action for an isoxazole-based COX-2 inhibitor.

-

Reagent Preparation: Prepare reagents according to kit manufacturer protocols. This typically includes a reaction buffer, a heme cofactor, human recombinant COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid).[20][21]

-

Plate Setup: In a 96-well plate, set up the following wells:

-

Enzyme Control (100% Activity): Add 10 µL of assay buffer.

-

Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[20]

-

Test Compound Wells: Add 10 µL of the serially diluted isoxazole derivatives.

-

-

Enzyme Addition: Add the reaction master mix, containing buffer, probe, cofactor, and the COX-2 enzyme, to all wells.[20]

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[21]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells simultaneously using a multichannel pipette.[20]

-

Data Acquisition: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression.

| Derivative ID | Primary Cytotoxicity (% Viability @ 50µM) | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| ISO-001 | 85.2% | 0.75 | 15.2 | 20.3 |

| ISO-002 | 91.5% | 12.4 | > 100 | > 8 |

| ISO-003 | 22.1% | 0.15 | 0.20 | 1.3 |

| ISO-004 | 78.9% | 1.10 | 55.8 | 50.7 |

| Celecoxib | 88.0% | 0.04 | 15.0 | 375 |

| Aspirin | 95.1% | 66.0 | 5.0 | 0.07 |

Table 1: Representative screening data for a hypothetical series of novel isoxazole derivatives. ISO-001 and ISO-004 show promise as potent and selective COX-2 inhibitors with low primary cytotoxicity. ISO-003 is potent but non-selective and highly cytotoxic, marking it for deprioritization.

Section 4: Advanced Characterization and Lead Optimization

Validated hits with good potency and a confirmed mechanism of action are progressed to the next stage, which focuses on refining their drug-like properties.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity.[22][23][24][25] The data from the primary and secondary screens (as shown in Table 1) are critical for establishing initial SAR.[26] For instance, if derivatives with an electron-withdrawing group at the C-5 phenyl ring consistently show higher COX-2 potency, this informs the next round of synthesis to explore similar substitutions. The goal is to systematically modify the hit structure to improve potency, selectivity, and other key properties.[22][24]

Early ADME/Tox Profiling

Concurrent with SAR studies, promising candidates should be subjected to a panel of in vitro ADME-Tox assays.[27][28] This "front-loading" of ADME-Tox helps identify potential liabilities early, preventing costly failures in later development stages.[28] Key assays include:

-

Metabolic Stability: Assessing how quickly the compound is metabolized by liver microsomes or hepatocytes.[29][30]

-

CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring inhibition of key cytochrome P450 enzymes.[30]

-

Plasma Protein Binding: Determining the extent to which a drug binds to plasma proteins, which affects its distribution.[29][30]

-

Permeability: Using assays like the Caco-2 permeability model to predict oral absorption.[30]

-

Cardiotoxicity: Early assessment of potential cardiac effects, often using hERG channel assays.[28]

Conclusion

The biological activity screening of novel isoxazole derivatives is a dynamic, multi-stage process that requires a strategic, data-driven approach. By designing a logical screening cascade that progresses from broad, high-throughput primary assays to specific, mechanism-of-action-based secondary assays, researchers can efficiently identify and validate promising therapeutic candidates. Integrating SAR analysis and early ADME-Tox profiling into this workflow is critical for transforming a novel chemical entity into a viable lead compound, ultimately accelerating the path toward new and effective medicines.

References

-

SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery. Retrieved January 19, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 185-195. Retrieved January 19, 2026, from [Link]

-

In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 19, 2026, from [Link]

-

What is the structure-activity relationship SAR in drug design? (2024, May 21). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Medical Microbiology, 71(11). Retrieved January 19, 2026, from [Link]

-

Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved January 19, 2026, from [Link]

-

Kumar, M., Kumar, V., & Sharma, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-195. Retrieved January 19, 2026, from [Link]

-

Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved January 19, 2026, from [Link]

-

In vitro ADME-tox. (n.d.). Symeres. Retrieved January 19, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2022). IP Indexing. Retrieved January 19, 2026, from [Link]

-

Assay of COX-2 Enzymatic Activity. (2018). Bio-protocol, 8(18). Retrieved January 19, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry, 15(1), 23-45. Retrieved January 19, 2026, from [Link]

-

A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ChemistrySelect, 7(32). Retrieved January 19, 2026, from [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Aurelia Bioscience. Retrieved January 19, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Retrieved January 19, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

-

A three-stage biophysical screening cascade for fragment-based drug discovery. (2013). Nature Protocols, 8(11), 2113-2122. Retrieved January 19, 2026, from [Link]

-

Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., & Tiwari, V. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In A. K. Jha & R. S. Singh (Eds.), Frontiers In Medicinal Chemistry (Vol. 10). Retrieved January 19, 2026, from [Link]

-

Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2005). University of Helsinki. Retrieved January 19, 2026, from [Link]

-

COX-2 inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 19, 2026, from [Link]

-

Building GPCR screening cascades for lead generation. (2014, May 6). Drug Target Review. Retrieved January 19, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2019). WOAH. Retrieved January 19, 2026, from [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). Expert Opinion on Drug Discovery, 12(8), 783-800. Retrieved January 19, 2026, from [Link]

-

Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry, 137, 587-601. Retrieved January 19, 2026, from [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). Natural Product Reports, 34(7), 703-727. Retrieved January 19, 2026, from [Link]

-

Screening Cascade Development Services. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

-

A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. (2025). Medicinal Chemistry, 21(8), 749-760. Retrieved January 19, 2026, from [Link]

-

Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry, 137, 587-601. Retrieved January 19, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 19, 2026, from [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2018). Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 126-132. Retrieved January 19, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

-